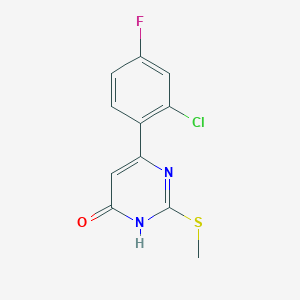
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
Übersicht
Beschreibung
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one (abbreviated as 6-CFMP) is an organic compound that has been studied for its potential applications in scientific research and drug development. 6-CFMP is a member of the pyrimidine family of heterocyclic compounds and is composed of two nitrogen atoms, two sulfur atoms, one chlorine atom, one fluorine atom, and two carbon atoms. It is a colorless, water-soluble solid with a melting point of 127-128°C, and is soluble in both organic solvents and water. 6-CFMP is a potent inhibitor of cyclooxygenase-2 (COX-2) and has been used in a variety of studies related to inflammation, cancer, and other diseases.
Wirkmechanismus
The mechanism of action of 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one is not fully understood, but it is believed to involve the inhibition of COX-2. COX-2 is an enzyme that catalyzes the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 reduces the production of these mediators, resulting in reduced inflammation and pain. This compound is a potent inhibitor of COX-2, and has been studied for its potential use in the treatment of conditions such as arthritis, cancer, and other diseases.
Biochemical and Physiological Effects
This compound has been studied for its potential applications in the treatment of various diseases and conditions. As a potent inhibitor of COX-2, this compound has been studied for its ability to reduce inflammation and pain. It has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis. In addition, this compound has been studied for its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one in laboratory experiments include its high potency as an inhibitor of COX-2, its water solubility, and its low cost. Additionally, this compound can be synthesized easily and quickly using the Schotten-Baumann reaction. The main limitation of using this compound in laboratory experiments is its lack of specificity, as it is not selective for COX-2 inhibition. Additionally, this compound has not been studied extensively in humans, and its safety and efficacy in humans is not yet known.
Zukünftige Richtungen
There are a number of potential future directions for research on 6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one. These include further studies on its potential use in the treatment of Alzheimer’s disease, as well as its potential to reduce tumor growth and metastasis. Additionally, further research is needed on its potential to reduce the risk of cardiovascular disease, as well as its potential to reduce the risk of stroke. Additionally, further studies are needed to better understand the mechanism of action of this compound, as well as its safety and efficacy in humans. Finally, further research is needed to develop more specific inhibitors of COX-2 that could be used in combination with this compound to increase its efficacy.
Wissenschaftliche Forschungsanwendungen
6-(2-chloro-4-fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one has been studied extensively for its potential applications in scientific research and drug development. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins and other inflammatory mediators. Inhibition of COX-2 can reduce inflammation and pain, and has been studied in the treatment of conditions such as arthritis, cancer, and other diseases. This compound has also been studied for its potential use in the treatment of Alzheimer’s disease, as well as for its ability to reduce tumor growth and metastasis.
Eigenschaften
IUPAC Name |
4-(2-chloro-4-fluorophenyl)-2-methylsulfanyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2OS/c1-17-11-14-9(5-10(16)15-11)7-3-2-6(13)4-8(7)12/h2-5H,1H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADSSTMWXQWAAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC(=O)N1)C2=C(C=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



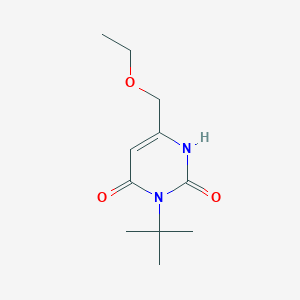


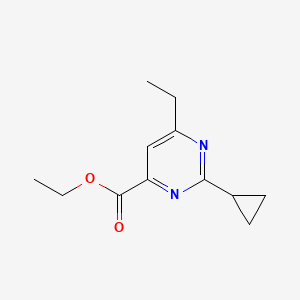

![Methyl 3-[(benzylsulfonyl)methyl]benzoate](/img/structure/B1490461.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1490462.png)


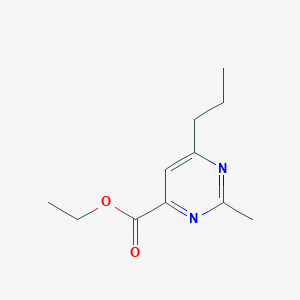
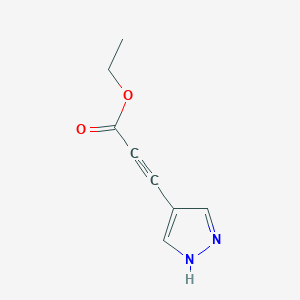
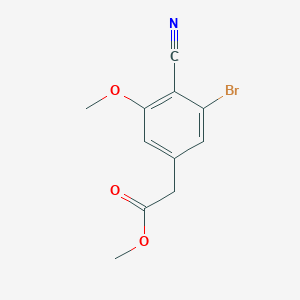

![5-(Ethylsulfonyl)-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B1490476.png)